molecular formula C16H11N3OS B2843514 11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 946323-96-2

11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B2843514
CAS No.: 946323-96-2
M. Wt: 293.34
InChI Key: YZJZGPVDJNPLOM-UHFFFAOYSA-N
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Description

7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridothienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones containing various fragments at the C(2) position . The reactions of 3-aminopyridothieno[3,2-d]pyrimidin-4-ones with aldehydes, formamide, 2,5-dimethoxytetrahydrofuran, acetic anhydride, and Raney nickel have also been studied .

Chemical Reactions Analysis

7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, formamide, acetic anhydride, and Raney nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can lead to the formation of different derivatives with aliphatic, aromatic, or heteroaromatic fragments at the C(2) position .

Scientific Research Applications

7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications. It has been studied for its potential use in medicinal chemistry due to its diverse biological activities. The compound has shown promise in the development of antimalarial agents . Additionally, it has been evaluated for its anti-inflammatory, antifungal, and antibacterial activities . The compound’s unique structure makes it a valuable target for further research in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)19-9)15(20)18-8-17-13/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJZGPVDJNPLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC=N3)SC2=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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